molecular formula C27H32FN3O10 B1140766 モキシフロキサシンアシル-β-D-グルクロニド CAS No. 733002-61-4

モキシフロキサシンアシル-β-D-グルクロニド

カタログ番号 B1140766
CAS番号: 733002-61-4
分子量: 577.6 g/mol
InChIキー: CAEIKPOEUGEJIR-XNYZSDPXSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Moxifloxacin and its metabolites are synthesized through a complex process involving multiple steps such as dehydration, benzylamination, cyclization, and hydrolysis, among others. Two significant approaches to synthesizing Moxifloxacin include starting from pyridine-2,3-dicarboxylic acid or ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3quinolinecarboxylate. These methods result in Moxifloxacin with overall yields of 43.3% and 71.5%, respectively, showcasing the intricate chemistry involved in its production (Ming, 2004); (Zhang Junlei, 2010).

Molecular Structure Analysis

Moxifloxacin's molecular structure, characterized by a broad spectrum of antibacterial activity, includes a methoxy group in the C-8 position and a bulky C-7 side chain. This configuration contributes to its effectiveness against various bacteria, including penicillin-resistant Streptococcus pneumoniae. The molecular structure of Moxifloxacin and its interaction with β-cyclodextrin has been studied to improve its antibacterial activity, revealing complex formation that enhances its stability and efficacy (Szabó et al., 2018).

Chemical Reactions and Properties

Moxifloxacin undergoes various chemical reactions leading to the formation of metabolites, including the acyl glucuronide. These metabolites are formed through pathways such as glucuronidation and sulfonation, with the acyl glucuronide being a significant metabolic product detected in plasma and urine. The enzymatic activity of UDP-glucuronosyltransferase (UGT) enzymes, especially UGT1A1, 1A3, 1A7, and 1A9, is crucial in the glucuronidation process of Moxifloxacin, indicating the complex interactions between the drug and metabolic enzymes (Tachibana et al., 2005).

Physical Properties Analysis

The physicochemical properties of Moxifloxacin, including its solubility, absorption, and distribution, are influenced by its molecular structure and interactions with biological molecules. The complexation with β-cyclodextrin, for example, significantly impacts its release in acidic media, providing insights into the drug's behavior in different physiological environments (Skuredina et al., 2017).

Chemical Properties Analysis

Moxifloxacin's chemical properties, particularly its interaction with metal ions to form complexes, reveal its versatile nature. The formation of complexes with elements like Ti(IV), Y(III), Pd(II), and Ce(IV) has been studied, showing varied antibacterial activity against both Gram-positive and Gram-negative bacteria. These interactions highlight the potential for developing Moxifloxacin-based treatments with enhanced antimicrobial properties (Sadeek et al., 2011).

科学的研究の応用

抗菌効果

モキシフロキサシンは、肺炎、結膜炎、心内膜炎、結核、副鼻腔炎などの細菌感染症の治療に広く使用されている第4世代のフルオロキノロン系抗生物質です {svg_1}. グラム陰性菌とグラム陽性菌の両方に有効です {svg_2}.

細菌DNAトポイソメラーゼの阻害

他のフルオロキノロン系抗菌剤と同様に、モキシフロキサシンは細菌DNAトポイソメラーゼを阻害することにより、感受性菌の増殖を阻害します {svg_3}.

代謝と排泄

モキシフロキサシンは主に、N-スルホン酸塩(代謝物M1)とアシルグルクロン酸塩(代謝物M2)に代謝されます。 実験動物では、N-スルホン化アシルグルクロン酸塩(代謝物M3)の低濃度が示されていますが、この代謝物はヒトには関連していません {svg_4}.

肝毒性研究

モキシフロキサシンは、薬物誘発性肝炎、肝機能異常、黄疸を伴う重度の肝毒性を引き起こす可能性があります {svg_5}. 標的メタボロミクス法を用いて、モキシフロキサシン誘発肝障害の用量依存性および時間依存性様式を調査しました {svg_6}.

肝毒性の早期警告

肝機能関連生化学的指標の血清レベル(ALT、AST、TBIL、アルカリホスファターゼ、スーパーオキシドジスムターゼ、マロンジアルデヒドを含む)を測定して、肝障害を評価しました {svg_7}. しかし、これらの指標は、感度が限られているため、モキシフロキサシンによる肝毒性の早期警告にほとんど使用できません {svg_8}.

肝毒性の予測

標的メタボロミクス研究では、脂肪酸アシルカルニチン、脂肪酸、デヒドロエピアンドロステロンの血清濃度は、モキシフロキサシン関連肝障害の重症度とともに動的に変化することが示されました。 脂肪酸アシルカルニチン、脂肪酸、デヒドロエピアンドロステロンの血清レベルの上昇は、モキシフロキサシンによる肝毒性を予測する上で有望でした {svg_9}.

作用機序

Target of Action

Moxifloxacin Acyl-beta-D-glucuronide, also known as rac cis-Moxifloxacin Acyl-beta-D-glucuronide, is a metabolite of Moxifloxacin . Moxifloxacin is a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria . The primary targets of Moxifloxacin are the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The bactericidal action of Moxifloxacin results from the inhibition of the enzymes topoisomerase II and topoisomerase IV . By binding to these enzymes, Moxifloxacin prevents the relaxation of supercoiled DNA that is required for the replication of bacterial DNA . This leads to the inhibition of bacterial growth and eventually results in the death of the bacteria .

Biochemical Pathways

The inhibition of topoisomerase II and IV disrupts the bacterial cell’s ability to replicate, transcribe, repair, and recombine DNA . This disruption affects various biochemical pathways within the bacterial cell, leading to cell death .

Pharmacokinetics

It is known that the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules, such as deuterium substitution, can affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of the action of Moxifloxacin Acyl-beta-D-glucuronide is the inhibition of bacterial growth and eventually the death of the bacteria . This is achieved through the inhibition of the enzymes topoisomerase II and IV, which are essential for bacterial DNA replication .

生化学分析

Biochemical Properties

Moxifloxacin Acyl-beta-D-glucuronide is formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . It interacts with various enzymes and proteins, and the nature of these interactions is largely dependent on the charged carboxylate ion and neutral hydroxyl group in the glucuronide .

Cellular Effects

The cellular effects of Moxifloxacin Acyl-beta-D-glucuronide are complex and multifaceted. It has been implicated in the toxicity of several carboxylic acid-containing drugs, and the rate of its degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation . These protein adducts can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Moxifloxacin Acyl-beta-D-glucuronide exerts its effects at the molecular level through a variety of mechanisms. It is known to undergo degradation reactions similar to acyl glucosides, suggesting a potential for similar modes of toxicity . The transacylation reaction was modelled using density functional theory and the calculated activation energy for this reaction showed a close correlation with the degradation rate of the 1-β anomer .

Temporal Effects in Laboratory Settings

It is known that the compound undergoes degradation via intramolecular transacylation and hydrolysis

Metabolic Pathways

Moxifloxacin Acyl-beta-D-glucuronide is involved in the metabolic pathways of carboxylic acid-containing drugs . It is formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of UGT enzymes

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Moxifloxacin Acyl-beta-D-glucuronide involves the acylation of Moxifloxacin with glucuronic acid to form the glucuronide conjugate.", "Starting Materials": [ "Moxifloxacin", "Glucuronic acid", "Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "N,N-Dimethylformamide (DMF)", "Chloroform", "Sodium bicarbonate (NaHCO3)", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Moxifloxacin is dissolved in DMF and DCC is added to activate the carboxylic acid group of glucuronic acid.", "DMAP is added as a catalyst to promote the reaction.", "The mixture is stirred at room temperature for several hours to allow for the formation of the acylated product.", "The reaction mixture is then poured into a mixture of chloroform and NaHCO3 to extract the product.", "The organic layer is separated and washed with water and dried over anhydrous sodium sulfate.", "The solvent is evaporated under reduced pressure to obtain the crude product.", "The crude product is purified by column chromatography using ethyl acetate and methanol as eluents.", "The purified product is obtained as a white solid." ] }

CAS番号

733002-61-4

分子式

C27H32FN3O10

分子量

577.6 g/mol

IUPAC名

(2S,3S,4S,5R,6S)-6-[7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H32FN3O10/c1-39-23-17-13(7-15(28)18(23)30-8-11-3-2-6-29-16(11)10-30)19(32)14(9-31(17)12-4-5-12)26(38)41-27-22(35)20(33)21(34)24(40-27)25(36)37/h7,9,11-12,16,20-22,24,27,29,33-35H,2-6,8,10H2,1H3,(H,36,37)/t11-,16+,20-,21-,22+,24-,27-/m0/s1

InChIキー

CAEIKPOEUGEJIR-XNYZSDPXSA-N

異性体SMILES

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O

SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O

正規SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O

同義語

1-[1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylate] β-D-Glucopyranuronic Acid; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。